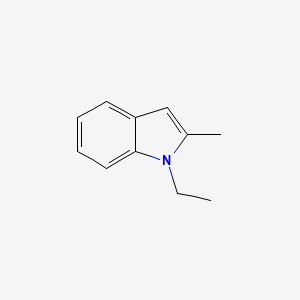

1-Ethyl-2-methyl-1H-indole

Overview

Description

1-Ethyl-2-methyl-1H-indole (CAS 40876-94-6) is a substituted indole derivative characterized by an ethyl group at the N1 position and a methyl group at the C2 position. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 159.23 g/mol . Key physical properties include a boiling point of 266–267 °C (lit.), a density of 1.02 g/mL at 25 °C, and a refractive index of 1.587 .

Structurally, its ¹H NMR spectrum (CDCl₃) reveals signals at δ 7.51 (d, J = 7.8 Hz, 1H), 7.26 (d, J = 8.0 Hz, 1H), and 2.40 (s, 3H, C2-CH₃), confirming substitution patterns .

Preparation Methods

General Synthetic Strategies for 1-Ethyl-2-methyl-1H-indole

The synthesis of this compound typically follows two main approaches:

Fischer Indole Synthesis-Based Methods

The Fischer indole synthesis is a classical and widely used method to prepare indole derivatives. It involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes, resulting in cyclization to the indole skeleton.

A documented approach involves reacting N-ethyl-N'-phenylhydrazine with 2-butanone (methyl ethyl ketone), which upon cyclization yields this compound. This method allows the introduction of the ethyl group at the nitrogen and the methyl group at the 2-position simultaneously during ring formation.

The reaction proceeds under acidic conditions, often employing reflux in solvents such as ethanol or acetic acid to facilitate the cyclization and rearrangement steps.

This method benefits from the regioselective formation of the 2-methyl substitution due to the choice of ketone substrate (2-butanone).

Condensation of N-Ethylformamide with 2-Methylbenzaldehyde

Another synthetic route involves the condensation of N-ethylformamide with 2-methylbenzaldehyde under acidic catalysis:

The aldehyde and formamide react to form an intermediate imine or enamine, which then cyclizes to the indole ring system with the ethyl group installed on the nitrogen and the methyl group at the 2-position.

This method is advantageous for its straightforward starting materials and mild reaction conditions.

Alkylation of 2-Methylindole

An alternative approach is to start from 2-methylindole and perform selective N-alkylation:

2-Methylindole is reacted with ethylating agents such as ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base like sodium hydride or potassium carbonate.

This nucleophilic substitution targets the indole nitrogen, yielding this compound.

This approach allows for modular synthesis if 2-methylindole is commercially available or easily prepared.

Detailed Preparation Example from Literature

A representative synthesis reported in Der Pharma Chemica (Pagore and Biyani, 2015) illustrates a multi-step approach to substituted indole derivatives, which can be adapted for this compound:

| Step | Reaction Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Fischer indole synthesis between phenylhydrazine and ethyl acetoacetate | Reflux in methanol, acetic acid medium, 3 hours | Phenylhydrazine, ethyl acetoacetate, glacial acetic acid | Formation of ethyl 2-methyl-1H-indole-3-carboxylate |

| 2 | N-alkylation with 4-(2-chloroethyl)morpholine | Reflux in DMF at 80°C | NaH base, 4-(2-chloroethyl)morpholine | Substituted indole with morpholinoethyl at N1 |

| 3 | Hydrolysis of ester to acid | Stirring with NaOH in methanol | NaOH, methanol | 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid |

| 4 | Amidation with substituted anilines | Ice bath, dicyclohexylcarbodiimide coupling | DCC, butanol, aromatic amines | Final indole derivatives |

While this example focuses on morpholinoethyl substitution, the initial Fischer indole step is analogous to the preparation of 2-methylindole derivatives, which can be further alkylated at N1 with ethyl groups to yield this compound.

Catalytic and Green Chemistry Approaches

Recent advances include the use of ionic liquids as catalysts for indole derivatization:

Indole or indole derivatives are reacted with dimethyl carbonate in the presence of catalytic amounts of ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) or acetate ([Bmim]OAc).

This method allows for mild, solvent-free or low-toxicity conditions, with reaction temperatures ranging from 50°C to boiling point and reaction times from 0.5 to 48 hours.

Although this method is primarily reported for methylation at N1 (e.g., methyl indole-1-carboxylate), it can be adapted for ethylation by using appropriate alkyl carbonate reagents.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|---|

| Fischer Indole Synthesis (N-ethyl-N'-phenylhydrazine + 2-butanone) | N-ethyl-N'-phenylhydrazine, 2-butanone | Acid catalyst (HCl, AcOH) | Reflux in ethanol or acetic acid | Direct formation of indole with ethyl and methyl substituents | Moderate to good yields; regioselective |

| Condensation (N-ethylformamide + 2-methylbenzaldehyde) | N-ethylformamide, 2-methylbenzaldehyde | Acid catalyst | Mild heating | Simple starting materials, mild conditions | Limited data; efficient for indole core formation |

| N-Alkylation of 2-methylindole | 2-methylindole, ethyl halide | Base (NaH, K2CO3) | Room temp to reflux | Modular, selective N1 alkylation | High selectivity; requires pure 2-methylindole |

| Ionic Liquid Catalysis with Dimethyl Carbonate | Indole derivatives, dimethyl carbonate | Ionic liquids ([Bmim]OH, [Bmim]OAc) | 50°C to reflux, 0.5-48 h | Green chemistry, catalytic, mild | Primarily for methylation; potential for ethylation |

Research Findings and Analytical Data

The Fischer indole synthesis is supported by spectroscopic data such as IR, 1H NMR, 13C NMR, and mass spectrometry confirming the structure and substitution pattern.

Typical IR absorptions include aromatic C-H stretches (~3300 cm^-1), C-N stretches (~1300 cm^-1), and characteristic indole NH signals.

1H NMR spectra show signals for ethyl group triplets and quartets (around 0.9-1.5 ppm for methyl and 3.5-4.2 ppm for methylene), methyl singlets at the 2-position (~1.3-1.5 ppm), and aromatic protons between 7.0-7.5 ppm.

Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of this compound (~159 g/mol).

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-indole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Indole-2-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-2-methyl-1H-indole has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. Key applications include:

- Anticancer Activity : Studies have indicated that indole derivatives can influence cancer cell growth and apoptosis. For instance, this compound has been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating gene expression related to immune responses and tumor growth .

- Antimicrobial Properties : Indole derivatives are known for their broad-spectrum antimicrobial activities. Research suggests this compound may exhibit efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

- Immunomodulation : The compound acts as an agonist for AhR, influencing cytokine production such as interleukin-22 (IL-22), which is vital for mucosal immunity . This property positions it as a potential therapeutic agent in autoimmune diseases and inflammatory conditions.

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme interactions and receptor binding:

- Enzyme Inhibition Studies : The compound is used to investigate its effects on various enzymes, contributing to understanding biochemical pathways involved in disease mechanisms .

- Receptor Binding Studies : Its interaction with specific receptors allows researchers to explore signaling pathways relevant to drug development and therapeutic interventions .

Analytical Chemistry

In analytical chemistry, this compound is utilized for separation and characterization purposes:

Synthesis and Derivatives

The synthesis of this compound involves several methodologies that contribute to its availability for research applications:

- Synthetic Routes : Various synthetic strategies have been developed to produce this compound efficiently, allowing researchers to obtain it for further studies on its biological activities and potential modifications .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Cancer Research : A study investigated the effects of this compound on cancer cell lines, demonstrating its ability to induce apoptosis through AhR activation, suggesting its potential as a novel anticancer agent .

- Antimicrobial Activity : Research evaluating the antimicrobial properties of indole derivatives found that this compound exhibited significant activity against specific bacterial strains, supporting its use as a lead compound in drug development .

- Inflammatory Response Modulation : A recent study explored how this compound modulates inflammatory pathways by affecting cytokine production, indicating its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-1H-indole involves its interaction with various molecular targets. The indole ring’s electron-rich nature allows it to bind with high affinity to multiple receptors, influencing biological pathways. For instance, it can inhibit reactive oxygen species (ROS) and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural and Physical Property Comparison

Key Observations :

- Functional groups : Carboxylic acid (e.g., 1-methyl-1H-indole-2-carboxylic acid) or nitro groups (e.g., 1-allyl-2-methyl-5-nitro-1H-indole) introduce polar or electron-withdrawing effects, altering solubility and reactivity .

Table 2: Reaction Yields and Conditions

Key Findings :

- Higher yields in ionic liquid-mediated reactions (e.g., 96% for α-indolylacrylate synthesis) highlight this compound’s compatibility with green chemistry approaches .

- Steric hindrance : The ethyl group in this compound may reduce yields compared to less bulky substrates (e.g., 82% for 1,5-dimethyl-1H-indole in carbonylation) .

Spectroscopic and Analytical Differences

Table 3: NMR Data Comparison

Insights :

- The C2-methyl group in this compound produces a distinct singlet at δ 2.40, differentiating it from allyl or nitro-substituted analogs .

- N1-substituents : Ethyl groups show splitting patterns (e.g., quartet at δ 4.09), whereas methyl groups appear as singlets .

Research and Application Highlights

Anticancer Potential: this compound-derived α-indolylacrylates exhibit promising activity, with HRMS-ESI confirming molecular ion peaks at m/z 280.1309 ([M + Na]⁺) .

Antioxidant Derivatives : Indoles with triazole moieties (e.g., 3-(2-(4-methoxyphenyl)-1H-triazol-1-yl)ethyl-1H-indole) demonstrate radical-scavenging activity, though this compound itself is less studied in this context .

Catalytic Versatility : Its use in palladium-catalyzed cyanations and visible-light-mediated carbonylations underscores its adaptability in cross-coupling reactions .

Biological Activity

1-Ethyl-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The biological activity of this compound involves interactions with several key targets within the cell:

- Topoisomerase II Inhibition : This compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division, thereby disrupting cellular proliferation.

- Nuclear Receptors Modulation : It can modulate the activity of nuclear receptors such as the aryl hydrocarbon receptor (AhR), which is involved in regulating gene expression related to xenobiotic metabolism.

Biochemical Pathways

Indole derivatives, including this compound, influence various biochemical pathways:

- Cell Signaling : The compound affects cell signaling pathways that regulate cellular metabolism and gene expression.

- Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

Antiviral Properties

Research indicates that indole derivatives possess antiviral activities. This compound has shown potential against various viral infections by inhibiting viral replication mechanisms.

Anticancer Effects

The anticancer properties of this compound are notable:

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has been effective against HT-29 (colon cancer) and A549 (lung cancer) cell lines .

Antimicrobial Activity

This compound also displays antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against Staphylococcus epidermidis and Vibrio natrigens, with minimum inhibitory concentrations (MIC) indicating significant antibacterial activity .

Study on Anticancer Activity

A study published in ACS Omega investigated the anticancer effects of various indole derivatives, including this compound. The results indicated that this compound inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antiviral Mechanism Exploration

Another research effort focused on the antiviral activity of indole derivatives. It was found that this compound could interfere with viral entry and replication processes in vitro, highlighting its potential as a therapeutic agent against viral infections.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Ethyl-2-methyl-1H-indole, and how do reaction parameters influence yield and purity?

A common method involves alkylation of the indole nitrogen using ethylating agents (e.g., ethyl halides) under basic conditions. For example, palladium-catalyzed reactions can introduce substituents while preserving the indole core . Key parameters include:

- Catalyst selection : Transition metals like Pd or Cu (e.g., CuI in PEG-400/DMF mixtures) enhance regioselectivity .

- Solvent systems : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction efficiency.

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- ¹H/¹³C NMR : Key signals include:

- ¹H NMR (CDCl₃) : δ 7.51 (d, J = 7.8 Hz, aromatic H), 4.09 (q, ethyl -CH₂-), 2.40 (s, methyl -CH₃) .

- ¹³C NMR : Peaks at δ 136.1 (quaternary C), 37.6 (ethyl -CH₂-), 12.5 (methyl -CH₃) .

- Mass spectrometry : FAB-HRMS or ESI-MS confirms molecular weight (e.g., m/z 159.23 for C₁₁H₁₃N) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological steps include:

- Cross-validation : Compare experimental data with crystallographic results (e.g., bond angles from X-ray diffraction) .

- Software refinement : Use SHELX for crystallographic refinement to validate molecular geometry .

- Dynamic effects : Account for solvent-induced shifts or conformational flexibility in DFT calculations .

Q. What strategies optimize crystallization of this compound for high-resolution X-ray diffraction studies?

- Solvent selection : Slow evaporation from dichloromethane/hexane mixtures promotes crystal growth.

- Temperature control : Gradual cooling (0.5°C/min) reduces disorder.

- Software tools : ORTEP-III visualizes thermal ellipsoids, while SHELXL refines anisotropic displacement parameters .

Q. How can thermal stability and decomposition pathways of this compound be systematically investigated?

- Thermogravimetric analysis (TGA) : Monitor mass loss at 10°C/min under N₂ to identify decomposition thresholds.

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile byproducts (e.g., ethyl fragments or indole derivatives) .

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy for decomposition steps .

Q. What computational approaches are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electron density (e.g., Fukui indices for electrophilic attack sites).

- Molecular docking : Simulate interactions with catalytic systems (e.g., Pd catalysts) to predict regioselectivity in functionalization reactions .

Properties

IUPAC Name |

1-ethyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOWAIVXKJWQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068261 | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40876-94-6 | |

| Record name | 1-Ethyl-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40876-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.